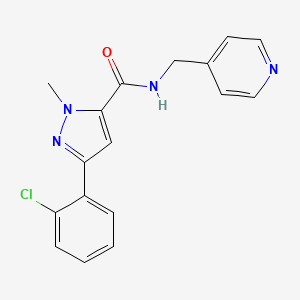
3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorophenyl group, a methyl group, and a pyridylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable chlorinated aromatic compound.
Methylation: The methyl group can be added via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Attachment of the pyridylmethyl group: This can be done through a nucleophilic substitution reaction using a pyridylmethyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyridylmethyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.
Disrupting cellular processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-4-carboxamide
- 3-(2-chlorophenyl)-1-methyl-N-(3-pyridylmethyl)-1H-pyrazole-5-carboxamide
Uniqueness
3-(2-chlorophenyl)-1-methyl-N-(4-pyridylmethyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its lipophilicity, while the pyridylmethyl group contributes to its ability to interact with biological targets.
Properties
Molecular Formula |
C17H15ClN4O |
|---|---|
Molecular Weight |
326.8 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-(pyridin-4-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O/c1-22-16(17(23)20-11-12-6-8-19-9-7-12)10-15(21-22)13-4-2-3-5-14(13)18/h2-10H,11H2,1H3,(H,20,23) |
InChI Key |
ACKDEHRDBHOKAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Cl)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















